molecular formula C21H25N5O3S B2689790 N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide CAS No. 1021218-04-1

N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide

Cat. No.: B2689790
CAS No.: 1021218-04-1
M. Wt: 427.52
InChI Key: BTWGNHBFUHHWMY-UHFFFAOYSA-N
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Description

“N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide” is a chemical compound . It is available for purchase from certain chemical suppliers.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and investigated for their anti-inflammatory activities . Another study reported the synthesis of twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives .

Scientific Research Applications

Androgen Receptor Antagonism

N-Arylpiperazine-1-carboxamide derivatives, including structures similar to N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide, have been synthesized and evaluated for their androgen receptor (AR) antagonist activities. These compounds exhibit potent AR antagonist activities and in vivo antiandrogenic properties, suggesting potential applications in the treatment of prostate cancer. The compound YM-175735, in particular, demonstrated significant antiandrogenic activity, hinting at the therapeutic potential of related compounds in cancer treatment (Kinoyama et al., 2005).

Carbonic Anhydrase Inhibition

Sulfocoumarin-, coumarin-, and 4-sulfamoylphenyl-bearing indazole-3-carboxamide hybrids have been investigated for their ability to inhibit human carbonic anhydrase (hCA) isoforms, particularly hCA IX and XII. These isoforms are associated with tumor cells, and the compounds showed selective inhibition, suggesting their potential as novel antitumor agents. The selective inhibition mechanism offers a promising approach for targeting tumor-associated enzymes without affecting non-target hCA isoforms (Angapelly et al., 2017).

HIV Treatment Potential

Research on N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives has shown potential for the treatment of HIV. These compounds were synthesized and evaluated for their ability to inhibit cell-cell fusion, a crucial step in the HIV infection process. This study highlights the potential of these compounds in developing new therapeutic strategies for HIV treatment (Weng et al., 2011).

Antiproliferative Activity

Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides has demonstrated antiproliferative activity against a range of cancer cell lines. These compounds inhibit cell growth and show promise in cancer therapy due to their effectiveness against colon and melanoma cell lines. Their mechanism of action includes causing a significant increase in cells in the G0-G1 phase and affecting the phosphorylation status of the retinoblastoma protein (Maggio et al., 2011).

Selective Serotonin Receptor Antagonism

N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides have been synthesized as potent and selective 5-HT(1B/1D) antagonists. These compounds exhibit significant pharmacological profiles for potential therapeutic use in neurological disorders, demonstrating the versatility of this compound related structures in addressing different biological targets (Liao et al., 2000).

Future Directions

The future directions for the study of this compound could include further investigation of its biological activities, as suggested by studies on similar compounds . Additionally, the development of new synthetic methods and the exploration of its potential applications in various fields could be areas of future research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide involves the reaction of 1H-indazole-3-carboxylic acid with 3-(4-phenylpiperazin-1-yl)propane-1-sulfonyl chloride in the presence of a base to form the desired compound.", "Starting Materials": [ "1H-indazole-3-carboxylic acid", "3-(4-phenylpiperazin-1-yl)propane-1-sulfonyl chloride", "Base (e.g. triethylamine, pyridine)" ], "Reaction": [ "Step 1: Dissolve 1H-indazole-3-carboxylic acid in a suitable solvent (e.g. DMF, DMSO) and add a base (e.g. triethylamine, pyridine) to the solution.", "Step 2: Add 3-(4-phenylpiperazin-1-yl)propane-1-sulfonyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 4: Purify the product by column chromatography or recrystallization to obtain N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide as a white solid." ] }

CAS No.

1021218-04-1

Molecular Formula

C21H25N5O3S

Molecular Weight

427.52

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C21H25N5O3S/c27-21(20-18-9-4-5-10-19(18)23-24-20)22-11-6-16-30(28,29)26-14-12-25(13-15-26)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,27)(H,23,24)

InChI Key

BTWGNHBFUHHWMY-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=NNC4=CC=CC=C43

solubility

not available

Origin of Product

United States

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